![molecular formula C21H19NO4S B2529274 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4'-甲基-[1,1'-联苯]-4-磺酰胺 CAS No. 670272-73-8](/img/structure/B2529274.png)

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4'-甲基-[1,1'-联苯]-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

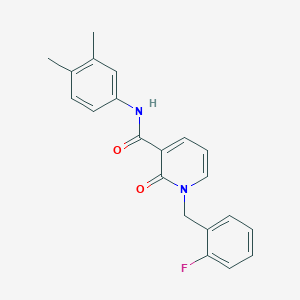

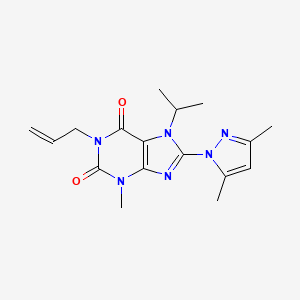

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been synthesized as part of research into new antibacterial compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .

Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above. The reactions involve the use of 2,3-dihydro-1,4-benzodioxin-6-amine, benzenesulfonyl chloride, various alkyl/aryl halides, N,N-dimethylformamide, and lithium hydride .

科学研究应用

Alzheimer’s Disease Treatment

The synthesis of compound 3 involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. Further substitution with different alkyl/aralkyl halides produces N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives have been investigated as potential agents for treating Alzheimer’s disease. Alzheimer’s is characterized by cholinesterase enzyme dysfunction, and these synthesized molecules exhibit cholinesterase inhibition activity, making them promising candidates for therapeutic intervention.

Antibacterial Properties

Compound 3 has demonstrated antibacterial activity. In particular, it significantly inhibits bacterial biofilm growth in Bacillus subtilis and Escherichia coli . Its mechanism of action and potential applications in combating bacterial infections warrant further exploration.

Antihypertensive Agents

The chiral motif found in 2,3-dihydro-1,4-benzodioxane plays a crucial role in various biologically active natural products and therapeutic agents. Some 1,4-benzodioxanes, including compound 3, exhibit antihypertensive properties . Understanding their mode of action and potential cardiovascular applications is essential.

Inhibitors of Proteases and COX-2

Sulfonamides, including compound 3, are known inhibitors of proteases, carbonic anhydrase, caspase, and COX-2 . These enzymes play critical roles in various physiological processes, and targeting them has therapeutic implications. Investigating compound 3’s specificity and efficacy in inhibiting these enzymes is valuable.

安全和危害

未来方向

The compound has been synthesized as part of research into new antibacterial compounds . Future research could explore its potential as an antibacterial agent in more detail, as well as investigate its potential in other applications based on the known activities of sulfonamides and benzodioxane containing compounds .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-15-2-4-16(5-3-15)17-6-9-19(10-7-17)27(23,24)22-18-8-11-20-21(14-18)26-13-12-25-20/h2-11,14,22H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZRJAIIKMUNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)